![molecular formula C14H20N2O3 B4834093 3-methoxy-N-[3-oxo-3-(propylamino)propyl]benzamide](/img/structure/B4834093.png)
3-methoxy-N-[3-oxo-3-(propylamino)propyl]benzamide
Overview
Description
3-methoxy-N-[3-oxo-3-(propylamino)propyl]benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPD-711 and is a member of the benzamide class of drugs.
Scientific Research Applications
The scientific research applications of 3-methoxy-N-[3-oxo-3-(propylamino)propyl]benzamide are diverse and promising. One of the most significant applications of this compound is in the field of neuroscience, where it is used as a research tool to study the effects of dopamine D3 receptor antagonists on the brain. This compound has also been used in cancer research, where it has shown potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[3-oxo-3-(propylamino)propyl]benzamide is not fully understood. However, it is believed to work by blocking the dopamine D3 receptors in the brain. This leads to a decrease in the activity of the mesolimbic dopamine pathway, which is involved in the reward system of the brain. By blocking this pathway, 3-methoxy-N-[3-oxo-3-(propylamino)propyl]benzamide may have potential therapeutic applications in various psychiatric disorders, including addiction, schizophrenia, and depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methoxy-N-[3-oxo-3-(propylamino)propyl]benzamide are still being studied. However, it has been shown to have an effect on the dopamine system in the brain. This compound has also been shown to have potential anticancer properties, although the exact mechanism of action is not fully understood.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-methoxy-N-[3-oxo-3-(propylamino)propyl]benzamide in lab experiments is that it is a synthetic compound that can be easily synthesized in the lab. This makes it a readily available research tool for scientists studying the effects of dopamine D3 receptor antagonists. However, one limitation of using this compound is that it has not been extensively studied in humans, and its safety profile is not well established.
Future Directions
There are several future directions for research on 3-methoxy-N-[3-oxo-3-(propylamino)propyl]benzamide. One potential direction is to further study its potential as an anticancer agent. Another direction is to investigate its potential therapeutic applications in various psychiatric disorders, including addiction, schizophrenia, and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the dopamine system in the brain.
properties
IUPAC Name |
3-methoxy-N-[3-oxo-3-(propylamino)propyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-8-15-13(17)7-9-16-14(18)11-5-4-6-12(10-11)19-2/h4-6,10H,3,7-9H2,1-2H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHJIQGIUJIHKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCNC(=O)C1=CC(=CC=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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